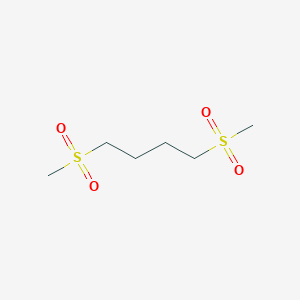![molecular formula C15H11N3 B14077036 2-[2-(Pyridin-3-yl)ethenyl]quinazoline CAS No. 100961-94-2](/img/structure/B14077036.png)
2-[2-(Pyridin-3-yl)ethenyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinazoline core with a pyridinyl group attached via an ethenyl linkage. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- typically involves the following steps:
Aza-Diels-Alder Reaction: This reaction involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-Assisted Reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Palladium-catalyzed reactions are commonly used to form the ethenyl linkage between the quinazoline and pyridinyl groups.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs phase-transfer catalysis and ultrasound-promoted reactions to enhance reaction rates and yields . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- .
Applications De Recherche Scientifique
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Receptor Binding: Binds to receptors involved in inflammatory and immune responses.
Pathway Modulation: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- can be compared with other similar compounds such as:
Pyrido[3,2-d]pyrimidine: Both compounds are used in the design of multi-targeting agents for diseases like Alzheimer’s.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is considered a bioisostere with purines.
Uniqueness
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
100961-94-2 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-(2-pyridin-3-ylethenyl)quinazoline |
InChI |
InChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H |
Clé InChI |
WDEZYRYUPONAOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
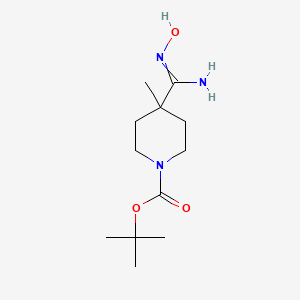
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
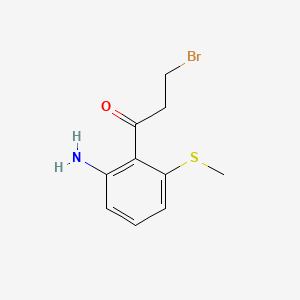
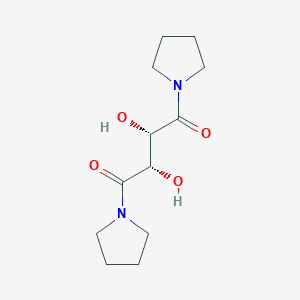

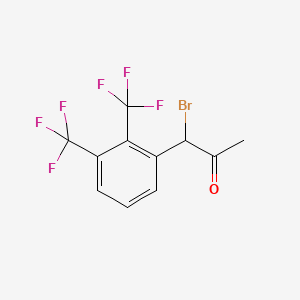

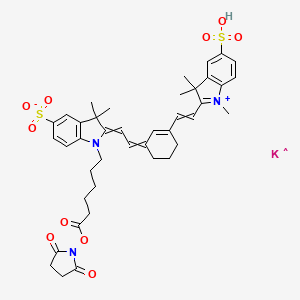
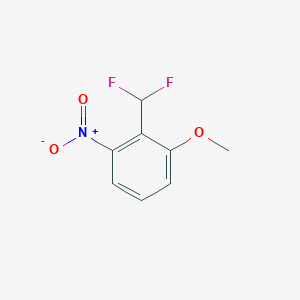
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)

